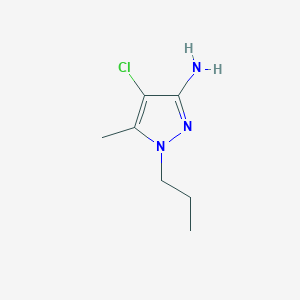

4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C7H12ClN3 |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

4-chloro-5-methyl-1-propylpyrazol-3-amine |

InChI |

InChI=1S/C7H12ClN3/c1-3-4-11-5(2)6(8)7(9)10-11/h3-4H2,1-2H3,(H2,9,10) |

InChI Key |

FOBHHCRMTKOVGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=C(C(=N1)N)Cl)C |

Origin of Product |

United States |

Preparation Methods

Propyl Hydrazine and β-Keto Ester/Nitrile Condensation

The pyrazole core is constructed via cyclocondensation of 1-propylhydrazine with β-keto esters or nitriles. For example, ethyl 3-oxopentanoate reacts with 1-propylhydrazine under acidic conditions to yield 5-methyl-1-propyl-1H-pyrazol-3-carboxylic acid ethyl ester. Subsequent hydrolysis and Curtius rearrangement introduce the amine group at position 3.

Table 1: Cyclocondensation Reaction Parameters

Direct Chlorination of Preformed Pyrazole Intermediates

Vilsmeier-Haack Chlorination

5-Methyl-1-propyl-1H-pyrazol-3-amine undergoes electrophilic chlorination using thionyl chloride (SOCl₂) and DMF in dichloromethane. The Vilsmeier reagent directs chlorination to position 4, achieving 50–62% yields.

Reaction Mechanism :

-

DMF reacts with SOCl₂ to generate the chloroiminium ion.

-

Electrophilic attack occurs para to the amine group (position 4).

-

Workup with Na₂CO₃ neutralizes excess acid.

Table 2: Chlorination Optimization

| Substrate | Reagents | Temperature/Time | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 5-Methyl-1-propyl-1H-pyrazol-3-amine | SOCl₂ (2.5 eq), DMF, DCM | Reflux, 8 hr | 50% | >95% | |

| 5-Methyl-1H-pyrazol-3-amine | PCl₅, POCl₃, 110°C | 12 hr | 45% | 90% |

Diazotization and Sandmeyer-Type Substitution

Amination via Nitro Group Reduction

4-Chloro-5-methyl-1-propyl-1H-pyrazole is nitrated at position 3 using HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) to yield the target amine.

Key Challenges :

-

Nitration regioselectivity depends on substituent electronic effects.

-

Over-reduction risks require careful pressure control (1–3 atm H₂).

Table 3: Nitration-Reduction Sequence

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

4-Chloro-5-methyl-1-propyl-1H-pyrazole reacts with ammonia or amines using Pd(OAc)₂/XPhos to install the amine group. This method avoids harsh nitration conditions but requires inert atmospheres.

Table 4: Coupling Reaction Performance

| Substrate | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Chloro-5-methyl-1-propyl-1H-pyrazole | Pd₂(dba)₃, XPhos | KOtBu, t-BuOH | 34% | |

| 4-Bromo-5-methyl-1-propyl-1H-pyrazole | CuI, Cs₂CO₃, DMF | 110°C, 5 hr | 22% |

Comparative Analysis of Synthetic Routes

Table 5: Method Efficiency and Limitations

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents like sodium thiolate or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted pyrazoles with various functional groups.

- Oxidized or reduced derivatives of the original compound .

Scientific Research Applications

4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine is not fully understood but is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine with structurally related pyrazole derivatives:

Key Observations :

- Substituent Position: The placement of chloro groups (e.g., on the pyrazole ring vs. an aromatic phenyl ring) significantly alters electronic properties.

Physicochemical Properties

- Solubility: The propyl chain in this compound likely reduces water solubility compared to smaller substituents (e.g., methyl in 5-amino-3-methyl-1-phenylpyrazole) .

- Melting Points: Chloro-substituted pyrazoles generally exhibit higher melting points due to increased molecular symmetry and intermolecular interactions. For instance, 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine () has a reported melting point of ~133–135°C, while non-chlorinated analogs like 5-amino-3-methyl-1-phenylpyrazole may melt at lower temperatures .

Biological Activity

4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound with significant biological activity. Its structure, characterized by a pyrazole ring, features a chlorine atom at the 4-position, a methyl group at the 5-position, and a propyl amine group at the 3-position. This unique configuration contributes to its diverse pharmacological properties.

The molecular formula of this compound is C₆H₈ClN₃, with a molecular weight of approximately 131.56 g/mol. The compound's structure allows it to participate in various chemical reactions, including cyclization to form more complex heterocycles.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, influencing cellular signaling pathways. It has been shown to modulate enzyme activity and affect cellular processes through covalent bonding with target proteins, enhancing its therapeutic potential.

Table 1: Biological Activities of this compound

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit promising anticancer properties. For instance, studies have reported IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, suggesting that modifications in the pyrazole structure can enhance efficacy against specific tumors .

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound can inhibit arachidonic acid metabolism by targeting enzymes such as 5-lipoxygenase (5-LO) and prostaglandin synthetase (PGS). This dual inhibition has been linked to reduced inflammation in animal models .

Antioxidant Properties

The antioxidant activity of this compound has been assessed through several assays (e.g., ABTS, FRAP). These studies indicate that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Q & A

Basic: What are the established synthesis routes for 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving pyrazole precursors. A common approach involves:

- Condensation reactions : Reacting substituted hydrazines with β-keto esters or nitriles under acidic or basic conditions to form the pyrazole core .

- Substitution reactions : Introducing the propyl and chloro groups via nucleophilic substitution or alkylation. For example, propyl halides may be used in the presence of bases like NaH or K₂CO₃ to attach the propyl group .

- Optimization : Yields (typically 60-75%) depend on solvent polarity (e.g., DMF vs. ethanol), temperature (room temp. vs. reflux), and catalyst selection (e.g., CuBr for coupling reactions) .

Basic: What spectroscopic techniques are used to characterize this compound, and how are key functional groups identified?

Methodological Answer:

- ¹H/¹³C NMR : The pyrazole NH₂ group appears as a broad singlet near δ 5.5–6.0 ppm, while the propyl chain shows triplet/multiplet signals at δ 0.8–1.6 ppm. Chlorine substitution deshields adjacent carbons, detectable in ¹³C NMR .

- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C-Cl stretches (650–750 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 215 [M+H]⁺) and fragmentation patterns validate the structure .

Advanced: How can conflicting spectral data for this compound be resolved across studies?

Methodological Answer:

Discrepancies in NMR or IR data often arise from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift NH₂ proton signals. Re-run spectra in standardized solvents .

- Tautomerism : Pyrazole rings may exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to identify dominant forms .

- Impurity interference : Compare with high-purity samples (≥97%) and employ HPLC-MS to detect byproducts .

Advanced: What strategies optimize the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chloro with fluoro) to enhance binding to target enzymes like kinases .

- Docking studies : Use computational tools (e.g., AutoDock) to predict interactions with active sites, guiding synthetic modifications .

- Assay design : Test against purified enzymes (e.g., COX-2 or CYP450 isoforms) in buffer systems mimicking physiological pH and ionic strength .

Basic: What are the documented biological activities of this compound, and how are they validated?

Methodological Answer:

- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Validation : Cross-check results with positive controls (e.g., doxorubicin for cytotoxicity) and replicate in triplicate .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

- Crystal growth : Use slow evaporation of saturated solutions in solvents like ethyl acetate/hexane .

- Data collection : Employ synchrotron radiation for high-resolution (<1.0 Å) data, refining with SHELXL .

- Analysis : Confirm bond angles (e.g., N-N-C in pyrazole ring ≈ 108°) and dihedral angles to validate substituent orientations .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (typically >150°C) .

- Light sensitivity : Store in amber vials; monitor UV-vis spectra before/after light exposure .

- Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C for 48 hours, analyzing degradation via HPLC .

Advanced: How can researchers design derivatives to improve pharmacokinetic properties?

Methodological Answer:

- LogP optimization : Introduce hydrophilic groups (e.g., -OH or -SO₃H) to reduce LogP values predicted via ChemDraw .

- Metabolic stability : Test derivatives in liver microsome assays to identify metabolites (e.g., CYP3A4-mediated oxidation) .

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption, prioritizing derivatives with Papp >1×10⁻⁶ cm/s .

Basic: What analytical methods quantify this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- HPLC-UV : Use C18 columns with acetonitrile/water mobile phases, detecting at λ=254 nm .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 215→180 for quantification) with deuterated internal standards .

- Sample prep : Solid-phase extraction (SPE) with C18 cartridges to remove proteins and lipids from plasma .

Advanced: How do solvent polarity and temperature affect regioselectivity in its synthesis?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) : Favor nucleophilic substitution at the pyrazole C-4 position due to stabilized transition states .

- Temperature control : Lower temps (0–5°C) reduce side reactions (e.g., over-alkylation), while reflux accelerates reaction rates .

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate intermediates before equilibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.